(9-Ethylcarbazol-3-yl)methanamine
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Overview
Description
(9-Ethylcarbazol-3-yl)methanamine is a chemical compound with the molecular formula C15H17N2. It is known for its applications in various fields of research and industry, including materials science, biomedical materials, electronic materials, and energy materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethylcarbazol-3-yl)methanamine typically involves the reaction of 9-ethylcarbazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9-Ethylcarbazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted carbazole derivatives.
Scientific Research Applications
(9-Ethylcarbazol-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials for electronics and energy storage.
Mechanism of Action
The mechanism of action of (9-Ethylcarbazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A parent compound with similar structural features but lacking the ethyl and methanamine groups.
9-Methylcarbazole: Similar to (9-Ethylcarbazol-3-yl)methanamine but with a methyl group instead of an ethyl group.
3-Aminocarbazole: Similar structure but with an amino group at the 3-position instead of the methanamine group.
Uniqueness
This compound is unique due to the presence of both the ethyl and methanamine groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(9-ethylcarbazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQDOOFHOCKVEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449281 |
Source
|
Record name | (9-ethylcarbazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322724-26-5 |
Source
|
Record name | (9-ethylcarbazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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